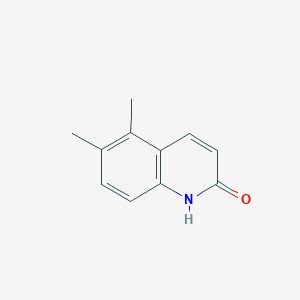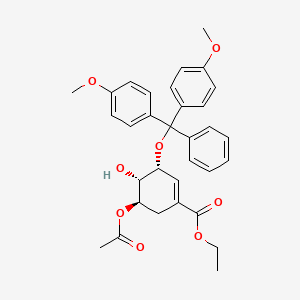
Montelukast Bisolefin Impurity
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((E)-3-((R,E)-1-(((1-(carboxymethyl)cyclopropyl)methyl)sulfonyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)allyl)styryl)-7-chloroquinoline 1-oxide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity, and a styryl group, which can influence its chemical reactivity and interaction with biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-3-((R,E)-1-(((1-(carboxymethyl)cyclopropyl)methyl)sulfonyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)allyl)styryl)-7-chloroquinoline 1-oxide involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Styryl Group: The styryl group can be introduced via a Heck reaction, where a halogenated quinoline reacts with a styrene derivative in the presence of a palladium catalyst.
Addition of the Sulfonyl Group: The sulfonyl group can be added through a sulfonation reaction, where the quinoline derivative reacts with a sulfonyl chloride in the presence of a base.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via a cyclopropanation reaction, where an alkene reacts with a diazo compound in the presence of a metal catalyst.
Final Oxidation Step: The final step involves the oxidation of the quinoline nitrogen to form the 1-oxide, which can be achieved using hydrogen peroxide or a similar oxidizing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline nitrogen and the styryl group.
Reduction: Reduction reactions can occur at the sulfonyl group and the quinoline core.
Substitution: The compound can undergo substitution reactions, particularly at the chloro group on the quinoline core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation Products: Quinoline N-oxide derivatives.
Reduction Products: Reduced quinoline or sulfonyl derivatives.
Substitution Products: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biology, the compound’s quinoline core is known for its potential biological activity, including antimicrobial, antiviral, and anticancer properties. Researchers can explore its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, the compound’s potential therapeutic properties can be investigated for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-((E)-3-((R,E)-1-(((1-(carboxymethyl)cyclopropyl)methyl)sulfonyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)allyl)styryl)-7-chloroquinoline 1-oxide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The styryl group can interact with proteins, inhibiting their activity and affecting cellular processes. The sulfonyl group can enhance the compound’s solubility and bioavailability, improving its therapeutic potential.
類似化合物との比較
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with a similar structure.
Styrylquinoline Derivatives: Compounds with a styryl group attached to a quinoline core, known for their biological activity.
Uniqueness
2-((E)-3-((R,E)-1-(((1-(carboxymethyl)cyclopropyl)methyl)sulfonyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)allyl)styryl)-7-chloroquinoline 1-oxide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C35H34ClNO3S |
|---|---|
分子量 |
584.2 g/mol |
IUPAC名 |
2-[1-[[(E,1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]prop-2-enyl]sulfanylmethyl]cyclopropyl]acetic acid |
InChI |
InChI=1S/C35H34ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-17,20-21,32,40H,18-19,22-23H2,1-2H3,(H,38,39)/b15-10+,17-13+/t32-/m1/s1 |
InChIキー |
MMLZFQXNMURXRM-PRNBKLIKSA-N |
異性体SMILES |
CC(C)(C1=CC=CC=C1/C=C/[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O |
正規SMILES |
CC(C)(C1=CC=CC=C1C=CC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![(5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate](/img/structure/B13848230.png)


